Methyl [(3-chloro-4-methylphenyl)sulfonyl]acetate
Overview
Description
Methyl [(3-chloro-4-methylphenyl)sulfonyl]acetate is an organic compound characterized by the presence of a sulfonyl group attached to a chlorinated methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [(3-chloro-4-methylphenyl)sulfonyl]acetate typically involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with methyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and pressure, which are crucial for optimizing the reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the aromatic ring can be substituted by nucleophiles such as amines or thiols, resulting in the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Sulfides.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Methyl [(3-chloro-4-methylphenyl)sulfonyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins through sulfonylation.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Methyl [(3-chloro-4-methylphenyl)sulfonyl]acetate involves its ability to act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the modification of proteins and other macromolecules, potentially altering their function. The sulfonyl group is particularly reactive, making it a useful tool in biochemical studies.
Comparison with Similar Compounds
Methyl [(4-methylphenyl)sulfonyl]acetate: Lacks the chlorine atom, which can affect its reactivity and applications.
Methyl [(3-chloro-4-methylphenyl)sulfonyl]propionate: Similar structure but with a propionate group instead of an acetate, leading to different chemical properties.
Properties
IUPAC Name |
methyl 2-(3-chloro-4-methylphenyl)sulfonylacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-7-3-4-8(5-9(7)11)16(13,14)6-10(12)15-2/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSHJZFNKRCNER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)CC(=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501166824 | |
Record name | Acetic acid, 2-[(3-chloro-4-methylphenyl)sulfonyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501166824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1325307-45-6 | |
Record name | Acetic acid, 2-[(3-chloro-4-methylphenyl)sulfonyl]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1325307-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-[(3-chloro-4-methylphenyl)sulfonyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501166824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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